3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
3-(Thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolopyrimidine scaffold. Its structure includes a thiophene ring at position 3 and an ortho-methyl-substituted phenyl (o-tolyl) group at position 5.
Properties
IUPAC Name |
10-(2-methylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6S/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXLGBYNAFYGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-keto ester to form a pyrazole ring.
Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an azide compound under cyclization conditions to form the triazole ring.
Formation of the Pyrimidine Ring: The final step involves the condensation of the triazole intermediate with a suitable aldehyde or ketone to form the pyrimidine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Selected Pyrazolo-Triazolopyrimidine Derivatives
*Compound 1’s R1 is at position 9 due to numbering differences in the triazolo[1,5-c]pyrimidine system.
Key Structural Determinants of Activity
Thiophene vs. Furan-containing derivatives (e.g., SCH442416) exhibit high adenosine receptor affinity, suggesting that smaller heterocycles favor receptor antagonism .
Aryl Substituents at Position 7 :
- o-Tolyl (ortho-methylphenyl) in the target compound introduces steric hindrance, which may optimize binding to EGFR’s ATP pocket .
- 4-Methoxyphenylpropyl (SCH442416) enhances hydrophilicity and hydrogen bonding with A2AAR, while 4-bromophenyl (Compound 1) increases hydrophobic interactions in kinase inhibition .
Impact of Halogenation :
- Bromine (Compound 1) and chlorine (CAS 845634-95-9) at aryl positions improve metabolic stability and binding affinity through halogen bonding .
Biological Activity
The compound 3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties and interactions with various biological targets.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization of hydrazine derivatives with suitable aldehydes or ketones. The resulting compound features a unique scaffold combining pyrazole, triazole, and pyrimidine rings.
Synthetic Route Example
The synthesis can be summarized as follows:
- Preparation of Hydrazone : React hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization : Subject the hydrazone to cyclization conditions to form the pyrazolo-triazolo-pyrimidine structure.
- Functionalization : Introduce thiophenyl and o-tolyl groups through electrophilic substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on pyrazolo[4,3-e][1,2,4]triazine derivatives reported their effectiveness against breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cell lines. However, specific data on the compound is limited.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | CDK2 Inhibition |
| Similar Derivative | K562 | TBD | Abl Kinase Inhibition |
Note: TBD = To Be Determined based on specific experimental conditions.
The proposed mechanism of action for this compound includes:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential in interacting with CDK2, which plays a crucial role in cell cycle regulation.
- Targeting Kinases : Similar compounds have been reported to inhibit protein kinases involved in cancer progression.
Case Studies
Several studies have explored the biological activity of related compounds. For example:
- A study focused on pyrazolo[4,3-e][1,2,4]triazines showed promising results in inhibiting cancer cell proliferation.
- Another investigation into thiophene-containing compounds revealed diverse biological activities including antimicrobial and anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
